Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINDOWVTNUZHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248021-91-1 | |
| Record name | tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate typically involves the reaction of tert-butyl bromoacetate with 3-(aminomethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in dry ether or THF.
Substitution: Various nucleophiles (amines, alcohols); reactions conducted in polar aprotic solvents like DMF or THF.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
(b) tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate (, CAS 864291-87-2)
- Key Differences: Replaces the aminomethyl group with a hydroxyl group on the piperidine ring.
Heterocyclic and Aromatic Analogs
(b) 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine (, Entry 3)
- Key Differences : Contains a thiadiazole ring and sulfur-based substituents.
- Impact : The thiadiazole moiety enhances electron-deficient character, making it a candidate for coordination chemistry or enzyme inhibition .
Molecular Weight and Solubility
A comparative table of key parameters is provided below:
Reactivity and Stability
- The aminomethyl group in the target compound increases nucleophilicity, favoring reactions with electrophiles (e.g., aldehydes in Schiff base formation).
- In contrast, tert-butyl 5-bromo-3-chloroindazole-1-carboxylate (, CAS 929617-36-7) exhibits halogen-mediated reactivity for cross-coupling reactions, a feature absent in the target compound .
Biological Activity
Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Tert-butyl [3-(aminomethyl)-1-piperidinyl]acetate
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.34 g/mol
The structure features a tert-butyl group, a piperidine ring, and an acetate moiety, which are critical for its biological activity.
1. Receptor Interaction
This compound interacts with various receptors, particularly those involved in neurotransmission and cell signaling pathways. The piperidine ring is known for its ability to modulate muscarinic acetylcholine receptors (mAChRs), which play a crucial role in cognitive functions and memory.
2. Anticancer Activity
Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects in cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation, suggesting a potential therapeutic role in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A study highlighted that variations in substituents on the piperidine ring significantly affect the compound's potency against specific biological targets. For example:
| Compound | Substituent | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 1 | No substituent | 8.6 | Moderate inhibition |
| Compound 2 | Furan group | 1.6 | Enhanced inhibition |
| Compound 3 | Methoxybiphenyl | 2.8 | Slightly reduced activity |
This table illustrates how different substituents can modulate the inhibitory activity of related compounds on histone acetyltransferase (HAT) enzymes .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a piperidine derivative on cancerous cells, demonstrating that it induced apoptosis through mitochondrial pathways. The compound was tested against several cancer cell lines, showing significant cytotoxicity compared to standard treatments like bleomycin .
Case Study 2: Neuropharmacology
In another study focusing on neuropharmacological effects, this compound exhibited promising results in enhancing cognitive functions in animal models. This was attributed to its action on mAChRs, leading to improved memory retention and learning capabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
